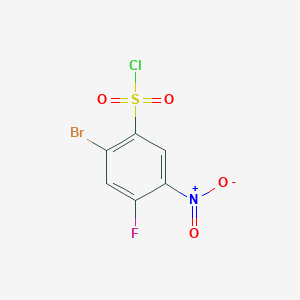

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride

CAS No.: 1354952-48-9

Cat. No.: VC3408817

Molecular Formula: C6H2BrClFNO4S

Molecular Weight: 318.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354952-48-9 |

|---|---|

| Molecular Formula | C6H2BrClFNO4S |

| Molecular Weight | 318.51 g/mol |

| IUPAC Name | 2-bromo-4-fluoro-5-nitrobenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C6H2BrClFNO4S/c7-3-1-4(9)5(10(11)12)2-6(3)15(8,13)14/h1-2H |

| Standard InChI Key | GCNKSIIVJIIPLH-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)[N+](=O)[O-] |

| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)[N+](=O)[O-] |

Introduction

Chemical Properties and Structure

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride is characterized by a benzene ring substituted with four distinct functional groups: a bromine atom, a fluorine atom, a nitro group, and a sulfonyl chloride moiety. The strategic positioning of these substituents creates a highly activated aromatic system with unique reactivity patterns.

Physical and Chemical Properties

The compound exists as a solid at room temperature and possesses several distinctive chemical properties. Table 1 summarizes the key physical and chemical characteristics of this compound.

| Property | Value |

|---|---|

| CAS Number | 1354952-48-9 |

| Molecular Formula | C6H2BrClFNO4S |

| Molecular Weight | 318.51 g/mol |

| IUPAC Name | 2-bromo-4-fluoro-5-nitrobenzenesulfonyl chloride |

| Physical State | Solid |

| InChI | InChI=1S/C6H2BrClFNO4S/c7-3-1-4(9)5(10(11)12)2-6(3)15(8,13)14 |

| InChIKey | GCNKSIIVJIIPLH-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)N+[O-] |

The compound features a complex electronic structure due to the presence of multiple electron-withdrawing groups. The nitro group and sulfonyl chloride moiety significantly affect the electron distribution in the benzene ring, leading to distinct reactivity patterns.

Structural Features

The structural arrangement of functional groups on the benzene ring creates a unique electronic environment. The bromine atom at position 2, the fluorine atom at position 4, the nitro group at position 5, and the sulfonyl chloride moiety at position 1 all contribute to the compound's chemical behavior. The electron-withdrawing nature of these substituents activates the benzene ring toward nucleophilic aromatic substitution reactions, particularly at positions adjacent to the electron-withdrawing groups.

This specific arrangement of substituents makes 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride particularly useful as a building block in organic synthesis. The sulfonyl chloride group provides a reactive site for nucleophilic attack, while the other substituents modulate the reactivity and selectivity of such reactions.

Chemical Reactivity

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride exhibits significant reactivity due to the presence of multiple electron-withdrawing groups. These groups enhance its susceptibility to various chemical transformations, making it a valuable intermediate in organic synthesis.

Nucleophilic Aromatic Substitution Reactions

The compound is particularly prone to nucleophilic aromatic substitution reactions due to the activating effect of the electron-withdrawing groups. The nitro group and sulfonyl chloride moiety stabilize the negative charge in the Meisenheimer complex intermediate, facilitating nucleophilic attack. This reactivity pattern allows for selective substitution at specific positions on the aromatic ring.

Sulfonyl Chloride Reactivity

The sulfonyl chloride group is highly reactive toward nucleophiles such as amines, alcohols, and thiols. This reactivity makes 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride useful for introducing the sulfonamide, sulfonate ester, or thiosulfonate functionality into organic molecules. These transformations are valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds.

Halogen Reactivity

The bromine and fluorine atoms in 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride can participate in various metal-catalyzed coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon or carbon-heteroatom bonds, further expanding the synthetic utility of this compound.

Applications in Organic Synthesis

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride serves as a versatile building block in organic synthesis due to its multiple functional groups that can undergo selective transformations.

Pharmaceutical Intermediate

Comparison with Related Compounds

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride belongs to a family of substituted benzenesulfonyl chlorides with varying substituent patterns. Comparing it with structurally related compounds provides insights into the effects of different substitution patterns on reactivity and applications.

Structural Analogs

Table 2 presents a comparison of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride with structurally related compounds.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|

| 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride | C6H2BrClFNO4S | 318.51 | 1354952-48-9 | Reference compound |

| 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride | C6H2BrF2NO4S | 302.05 | 122236033 | Fluoride instead of chloride at sulfonyl group |

| 4-Bromo-2-nitrobenzene-1-sulfonyl chloride | C6H3BrClNO4S | 300.51 | 89465-98-5 | Different position of nitro group and bromine |

| 2-Bromo-4-fluoro-1-nitrobenzene | C6H3BrFNO2 | 220.00 | 700-36-7 | Lacks sulfonyl chloride group |

The presence of different substituents or variations in their positions significantly affects the compounds' reactivity, stability, and potential applications .

Reactivity Comparison

The reactivity of these compounds varies based on their substitution patterns:

-

The sulfonyl fluoride derivative (2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride) is generally less reactive toward nucleophiles compared to the sulfonyl chloride counterpart but offers greater stability in certain reaction conditions

-

Different positioning of the nitro group affects the electron distribution in the aromatic ring, influencing the regioselectivity in nucleophilic aromatic substitution reactions

-

Compounds lacking the sulfonyl chloride group (like 2-Bromo-4-fluoro-1-nitrobenzene) exhibit significantly different reactivity profiles, primarily undergoing electrophilic substitution or metal-catalyzed coupling reactions at the halogen positions

Analytical Methods and Characterization

Various analytical techniques can be employed to characterize 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride and confirm its identity and purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, provides valuable information about the compound's structure. The presence of only two aromatic protons in the 1H NMR spectrum is consistent with the tetra-substituted benzene ring. The 19F NMR spectrum would show a characteristic signal for the fluorine substituent.

Infrared (IR) spectroscopy can identify key functional groups, including:

-

Sulfonyl chloride (S=O stretching vibrations around 1370-1340 cm-1 and 1180-1160 cm-1)

-

Nitro group (asymmetric and symmetric NO2 stretching around 1550-1500 cm-1 and 1360-1290 cm-1)

-

C-Br and C-F stretching bands in the fingerprint region

Mass spectrometry would show characteristic isotope patterns due to the presence of bromine and chlorine atoms, which have distinctive natural isotope distributions.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess the purity of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride. These techniques, especially when coupled with mass spectrometry (HPLC-MS or GC-MS), provide powerful tools for identification and quantification.

X-ray Crystallography

For definitive structural confirmation, single-crystal X-ray diffraction analysis can be performed if suitable crystals can be grown. This technique provides unambiguous information about the molecular structure, bond lengths, bond angles, and packing arrangement in the solid state.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume